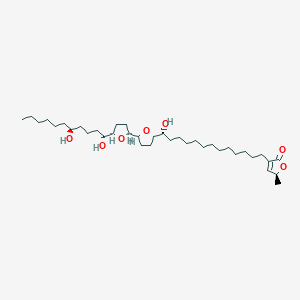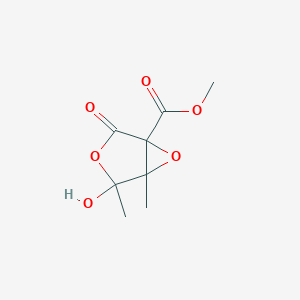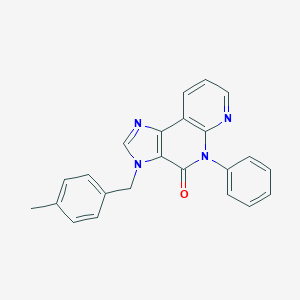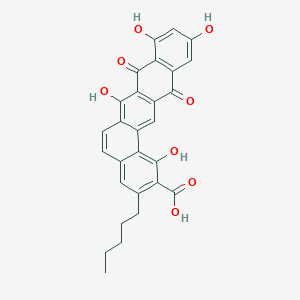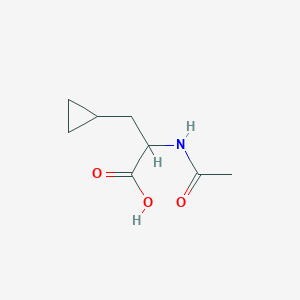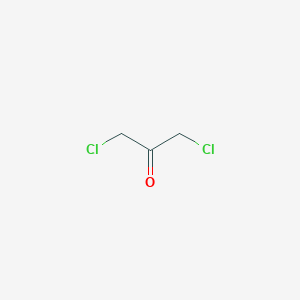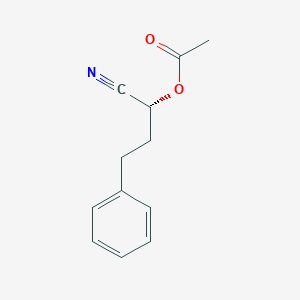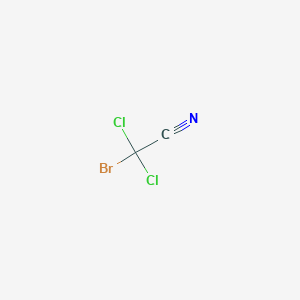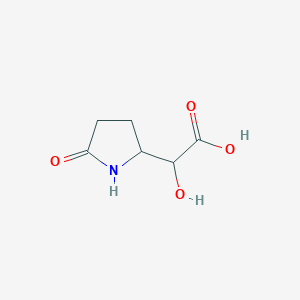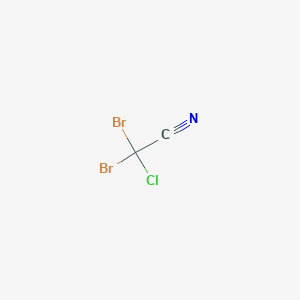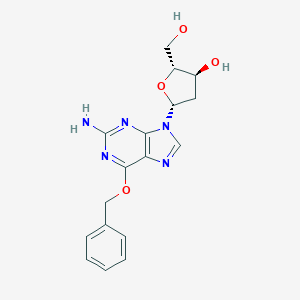![molecular formula C11H12N2 B141542 5,6-Dimethyl-2-vinyl-1H-benzo[d]imidazole CAS No. 136616-63-2](/img/structure/B141542.png)
5,6-Dimethyl-2-vinyl-1H-benzo[d]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dimethyl-2-vinyl-1H-benzo[d]imidazole is an organic compound that belongs to the benzimidazole family. This compound features a benzimidazole core with vinyl and methyl substituents, making it a unique and versatile molecule. Benzimidazoles are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-vinyl-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps. One common method includes the reaction of 5,6-dimethyl-1H-benzimidazole with vinyl halides under basic conditions to introduce the vinyl group. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions to achieve high yields and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products. The final product is usually purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
5,6-Dimethyl-2-vinyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or aldehydes using oxidizing agents like m-chloroperbenzoic acid or potassium permanganate.
Reduction: The compound can be reduced to form saturated derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid, potassium permanganate, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols.
Major Products
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Saturated benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives with functional groups like halides, alkyls, and amines.
科学研究应用
5,6-Dimethyl-2-vinyl-1H-benzo[d]imidazole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5,6-Dimethyl-2-vinyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, benzimidazole derivatives are known to inhibit microtubule polymerization, which can disrupt cell division and lead to cell death. The vinyl group may also participate in covalent bonding with target molecules, enhancing the compound’s efficacy.
相似化合物的比较
5,6-Dimethyl-2-vinyl-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:
5,6-Dimethyl-1H-benzimidazole: Lacks the vinyl group, which may result in different chemical reactivity and biological activity.
2-Phenyl-5,6-dimethyl-1H-benzimidazole: Contains a phenyl group instead of a vinyl group, leading to variations in its chemical and biological properties.
2-Methyl-5,6-dimethyl-1H-benzimidazole: The presence of a methyl group instead of a vinyl group can affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its vinyl substituent, which imparts distinct chemical reactivity and potential biological activities compared to other benzimidazole derivatives.
属性
CAS 编号 |
136616-63-2 |
|---|---|
分子式 |
C11H12N2 |
分子量 |
172.23 g/mol |
IUPAC 名称 |
2-ethenyl-5,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C11H12N2/c1-4-11-12-9-5-7(2)8(3)6-10(9)13-11/h4-6H,1H2,2-3H3,(H,12,13) |
InChI 键 |
ZBROKEOFSJLGFN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C=C |
规范 SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C=C |
同义词 |
1H-Benzimidazole,2-ethenyl-5,6-dimethyl-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



